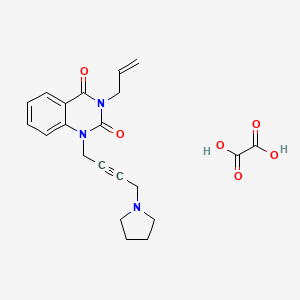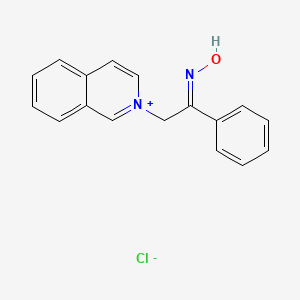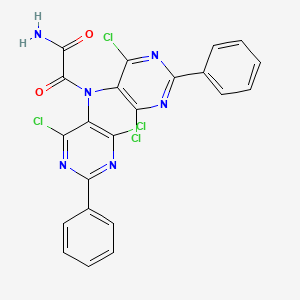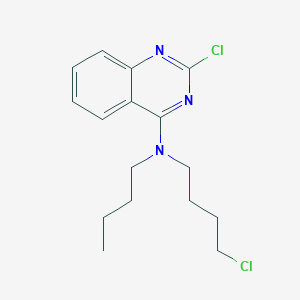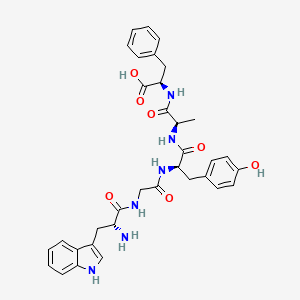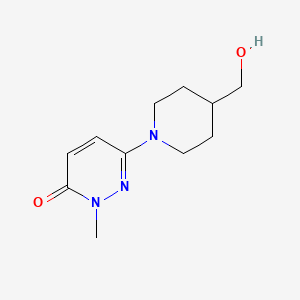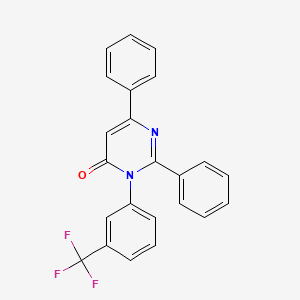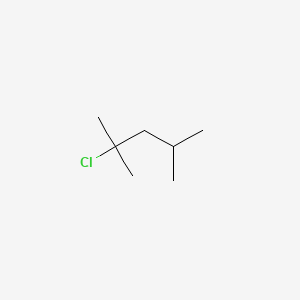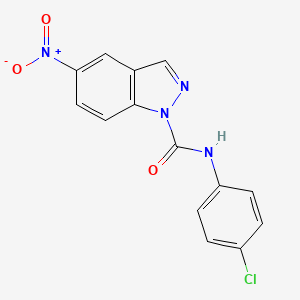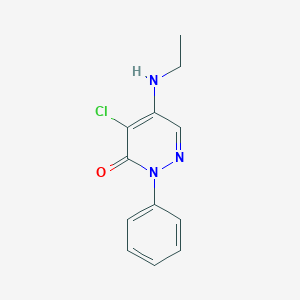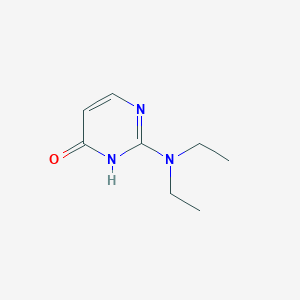
2-(Diethylamino)pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a diethylamino group at the 2-position and a keto group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)pyrimidin-4(1H)-one typically involves the reaction of diethylamine with a suitable pyrimidine precursor. One common method involves the cyclocondensation of 2-amino-4,6-dichloropyrimidine with diethylamine under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Diethylamino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 2-(Diethylamino)pyrimidin-4-ol.
Substitution: Formation of various substituted pyrimidin-4-ones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Diethylamino)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)pyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to therapeutic effects such as reduced cell proliferation or enhanced apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyrimidin-4(1H)-one: Lacks the diethylamino group, which may result in different chemical reactivity and biological activity.
2-(Dimethylamino)pyrimidin-4(1H)-one: Similar structure but with dimethylamino instead of diethylamino, potentially affecting its steric and electronic properties.
2-(Pyrrolidin-1-yl)pyrimidin-4(1H)-one: Contains a pyrrolidine ring instead of the diethylamino group, which may alter its interaction with biological targets.
Uniqueness
2-(Diethylamino)pyrimidin-4(1H)-one is unique due to the presence of the diethylamino group, which can influence its solubility, reactivity, and interaction with biological molecules. This structural feature may enhance its potential as a versatile building block in synthetic chemistry and its efficacy in various biological applications .
Propiedades
Número CAS |
55042-56-3 |
|---|---|
Fórmula molecular |
C8H13N3O |
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
2-(diethylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H13N3O/c1-3-11(4-2)8-9-6-5-7(12)10-8/h5-6H,3-4H2,1-2H3,(H,9,10,12) |
Clave InChI |
ZRVKDGHDCOMYDX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=NC=CC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



